

Application Note & Synthesis Protocol: 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

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Compound of Interest

Compound Name:	3-chloro-N-(2-phenoxyethyl)benzenesulfonamide
CAS No.:	1105234-37-4
Cat. No.:	B2672060

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Abstract

This document provides a comprehensive, field-tested protocol for the laboratory synthesis of **3-chloro-N-(2-phenoxyethyl)benzenesulfonamide**. Benzenesulfonamides are a pivotal class of compounds in medicinal chemistry and drug development, known for a wide array of biological activities.^[1] This guide details a robust and reproducible synthetic method starting from commercially available precursors: 3-chlorobenzenesulfonyl chloride and 2-phenoxyethanamine. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery. It encompasses a detailed step-by-step procedure, including reaction setup, work-up, purification, and characterization, while also explaining the rationale behind key experimental choices. Safety protocols and detailed visualizations are included to ensure successful and safe execution.

Introduction and Rationale

The benzenesulfonamide moiety is a cornerstone pharmacophore, integral to the structure of numerous therapeutic agents.[1] The synthesis of novel derivatives allows for the exploration of new chemical space and the development of compounds with tailored pharmacological profiles. The target molecule, **3-chloro-N-(2-phenoxyethyl)benzenesulfonamide** (CAS 1105234-37-4), combines the 3-chlorobenzenesulfonamide core with a flexible phenoxyethyl side chain, offering a unique scaffold for further investigation.

The chosen synthetic strategy is a classical and highly efficient nucleophilic substitution reaction between an amine and an arylsulfonyl chloride.[2] This method is widely applicable, reliable, and allows for the straightforward formation of the sulfonamide bond. The protocol employs pyridine as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme

Figure 1: Synthesis of **3-chloro-N-(2-phenoxyethyl)benzenesulfonamide** from 3-chlorobenzenesulfonyl chloride and 2-phenoxyethanamine.

Materials and Equipment

Reagents and Chemicals

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Hazards
3-Chlorobenzenesulfonyl chloride	2888-06-4	C ₆ H ₄ Cl ₂ O ₂ S	211.06	Corrosive, Causes severe skin burns and eye damage[3]
2-Phenoxyethanamine	1758-46-9	C ₈ H ₁₁ NO	137.18	Irritant
Pyridine (Anhydrous)	110-86-1	C ₅ H ₅ N	79.10	Flammable, Harmful if swallowed/inhaled/in contact with skin
Dichloromethane (DCM, Anhydrous)	75-09-2	CH ₂ Cl ₂	84.93	Carcinogen, Skin/Eye Irritant
Hydrochloric Acid (HCl), 1 M	7647-01-0	HCl	36.46	Corrosive
Saturated Sodium Bicarbonate (NaHCO ₃)	144-55-8	NaHCO ₃	84.01	None
Brine (Saturated NaCl solution)	7647-14-5	NaCl	58.44	None
Anhydrous Magnesium Sulfate (MgSO ₄)	7487-88-9	MgSO ₄	120.37	None
Ethanol (95%)	64-17-5	C ₂ H ₆ O	46.07	Flammable
Deionized Water	7732-18-5	H ₂ O	18.02	None

Equipment

- Round-bottom flasks (50 mL and 100 mL)
- Magnetic stirrer and stir bars
- Ice-water bath
- Dropping funnel
- Separatory funnel (250 mL)
- Rotary evaporator
- Büchner funnel and filter flask
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- UV lamp for TLC visualization
- Melting point apparatus
- NMR spectrometer, IR spectrometer, Mass spectrometer for characterization

Experimental Protocol

This protocol is based on established methods for sulfonamide synthesis.^{[4][5]}

Reaction Setup

- To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyethanamine (1.0 eq, e.g., 1.37 g, 10.0 mmol).
- Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).
- Add anhydrous pyridine (1.2 eq, e.g., 0.95 g, 0.97 mL, 12.0 mmol) to the solution. Causality: Pyridine acts as a base to scavenge the HCl produced during the reaction, preventing the

protonation of the starting amine and driving the reaction to completion.

- Cool the flask in an ice-water bath to 0 °C with continuous stirring.

Addition of Sulfonyl Chloride

- In a separate 50 mL flask, dissolve 3-chlorobenzenesulfonyl chloride (1.0 eq, e.g., 2.11 g, 10.0 mmol) in 10 mL of anhydrous DCM.
- Transfer this solution to a dropping funnel.
- Add the 3-chlorobenzenesulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Causality: The reaction is exothermic. Slow, dropwise addition at low temperature prevents overheating, which can lead to side reactions and degradation of the product.

Reaction Progression and Monitoring

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Let the reaction stir for 4-6 hours.
- Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
 - Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.
 - Visualization: Use a UV lamp (254 nm). The starting amine and the sulfonamide product should be UV active.
 - The reaction is complete when the spot corresponding to 2-phenoxyethanamine has been consumed.

Work-up and Isolation

- Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

- Separate the organic layer.
- Wash the organic layer sequentially with:
 - 50 mL of 1 M HCl (twice). Causality: This removes excess pyridine by forming the water-soluble pyridinium hydrochloride salt.
 - 50 mL of saturated NaHCO₃ solution. Causality: This neutralizes any remaining acidic species.
 - 50 mL of brine. Causality: This removes residual water from the organic layer and aids in layer separation.
- Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid or viscous oil.

Purification

- Purify the crude product by recrystallization.
- Dissolve the crude solid in a minimal amount of hot ethanol (95%).
- Slowly add deionized water dropwise until the solution becomes persistently cloudy.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water, and dry under vacuum.[6]

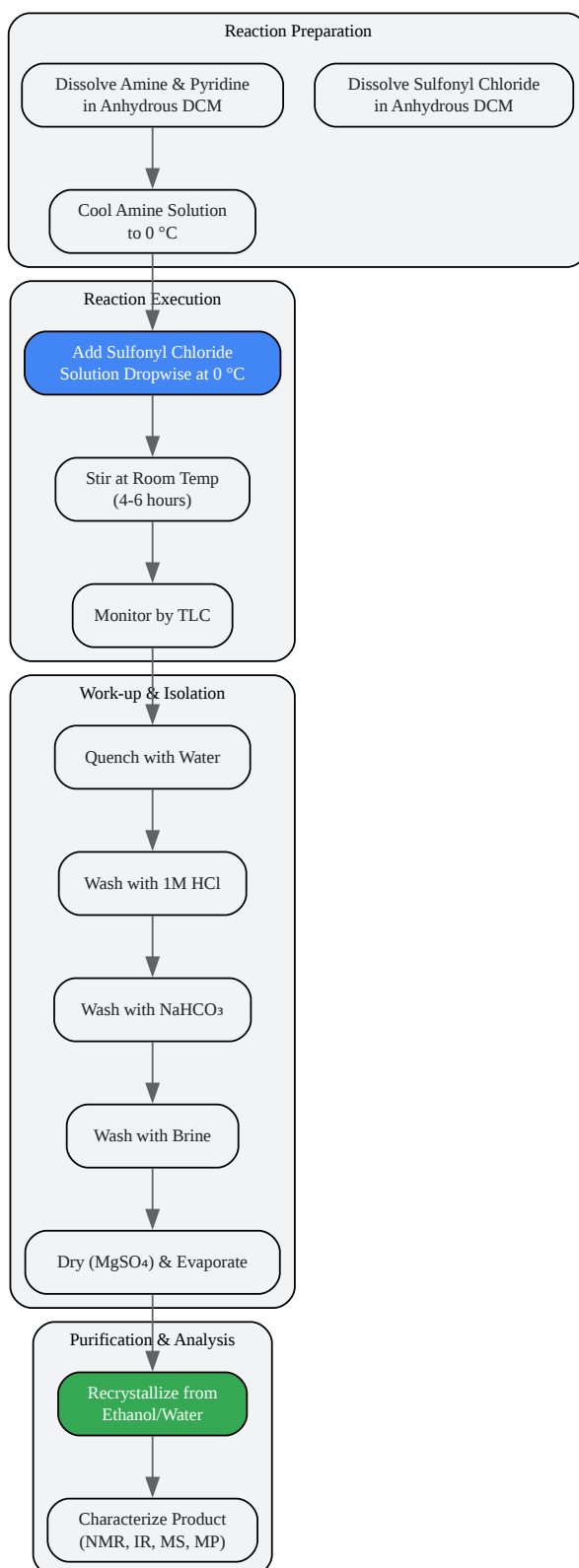
Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Property	Data	Source
Molecular Formula	C ₁₄ H ₁₄ ClNO ₃ S	[7]
Molecular Weight	311.8 g/mol	[7]
CAS Number	1105234-37-4	[7][8]
Appearance	Expected to be a white to off-white solid	N/A
Melting Point	To be determined experimentally	[7]
¹ H NMR	Expected signals: Aromatic protons (multiplets, ~7.0-8.0 ppm), -OCH ₂ - (triplet), -CH ₂ N- (quartet), -NH- (broad singlet), Ar-H protons from phenoxy group.	N/A
IR (cm ⁻¹)	Expected peaks: ~3300 (N-H stretch), ~1340 & ~1160 (asymmetric and symmetric SO ₂ stretch), ~1600 & ~1480 (aromatic C=C stretch).[2]	N/A
Mass Spec (ESI-MS)	Expected [M+H] ⁺ at m/z 312.0 or [M-H] ⁻ at m/z 310.0.	N/A

Visualized Workflows

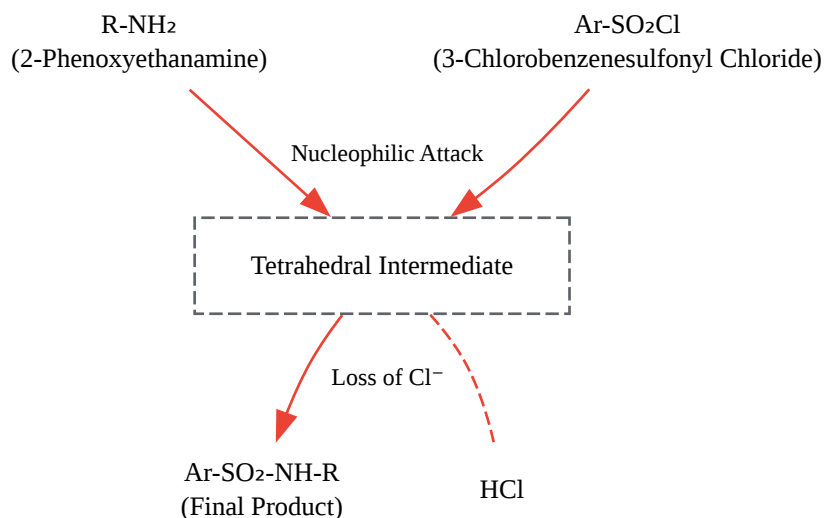
Experimental Synthesis Workflow



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Caption: Flowchart of the synthesis and purification process.

Reaction Mechanism



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Caption: Simplified mechanism of sulfonamide bond formation.

Safety Precautions

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
- Ventilation: All steps should be performed in a well-ventilated fume hood.
- Reagent Handling:
 - 3-Chlorobenzenesulfonyl chloride: This compound is highly corrosive and moisture-sensitive.[3] Handle with extreme care, avoid contact with skin and eyes, and prevent inhalation of its vapors. It reacts with water to release HCl gas.
 - Pyridine: Flammable and toxic. Avoid ignition sources and skin contact.
 - Dichloromethane (DCM): A suspected carcinogen. Minimize exposure by handling only in a fume hood.

- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

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